Ethiin
Ethiin
Ethiin belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Ethiin exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, ethiin is primarily located in the cytoplasm. Outside of the human body, ethiin can be found in a number of food items such as mung bean, wax apple, lambsquarters, and sweet rowanberry. This makes ethiin a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
17795-08-3
VCID:
VC21017462
InChI:
InChI=1S/C5H11NO3S/c1-2-10(9)3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1
SMILES:
CCS(=O)CC(C(=O)O)N
Molecular Formula:
C5H11NO3S
Molecular Weight:
165.21 g/mol
Ethiin
CAS No.: 17795-08-3
Cat. No.: VC21017462
Molecular Formula: C5H11NO3S
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ethiin belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Ethiin exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, ethiin is primarily located in the cytoplasm. Outside of the human body, ethiin can be found in a number of food items such as mung bean, wax apple, lambsquarters, and sweet rowanberry. This makes ethiin a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 17795-08-3 |
| Molecular Formula | C5H11NO3S |
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | (2R)-2-amino-3-ethylsulfinylpropanoic acid |
| Standard InChI | InChI=1S/C5H11NO3S/c1-2-10(9)3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1 |
| Standard InChI Key | CSZTZFUEOCFFJH-YGVKFDHGSA-N |
| Isomeric SMILES | CCS(=O)C[C@@H](C(=O)O)N |
| SMILES | CCS(=O)CC(C(=O)O)N |
| Canonical SMILES | CCS(=O)CC(C(=O)[O-])[NH3+] |
| Melting Point | 157-159°C |
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